molecular formula C11H19NO4 B13536731 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid

2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid

Cat. No.: B13536731
M. Wt: 229.27 g/mol
InChI Key: FDKPERYMTCQCRN-UHFFFAOYSA-N
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Description

This compound is a protected amino acid derivative featuring a cyclopropane ring and a tert-butoxycarbonyl (Boc)-protected methylamino group. Its structure combines the conformational rigidity of the cyclopropane moiety with the steric protection of the Boc group, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The methyl substitution on the amino group distinguishes it from simpler analogs, influencing its reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(4)8(9(13)14)7-5-6-7/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI Key

FDKPERYMTCQCRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropyl Ring Formation

Method:
The cyclopropyl core is typically synthesized via carbene addition to an alkene precursor. A common approach involves:

  • Starting with an appropriate alkene, such as cyclopropene or a substituted alkene.
  • Reacting with diazomethane or a diazo compound in the presence of a metal catalyst (e.g., copper or rhodium) to generate a carbene intermediate.
  • The carbene adds across the alkene, forming the cyclopropane ring.

Reaction Conditions:

Parameter Details
Reagents Diazomethane or diazo compounds, metal catalyst (Cu, Rh)
Solvent Dichloromethane or ether
Temperature Room temperature to 0°C

Reference:
This method is well-established in organic synthesis for cyclopropane formation and is supported by literature on cyclopropanation reactions.

Introduction of the Amino Group with Boc Protection

Method:
The amino group is introduced via nucleophilic substitution or amination of the cyclopropyl precursor, followed by protection:

  • Amine introduction:
    Using ammonia or primary amines in the presence of suitable activating groups or via reductive amination.

  • Boc protection:
    Reacting the free amine with di-tert-butoxycarbonyl (Boc₂O) in the presence of a base (e.g., triethylamine) to yield the protected amino derivative.

Reaction Conditions:

Parameter Details
Reagents Boc₂O, triethylamine (TEA)
Solvent Dioxane or dichloromethane
Temperature 0°C to room temperature

Reference:
The Boc protection of amines is a standard procedure in peptide synthesis, with well-documented protocols.

Attachment of the Acetic Acid Moiety

Method:
The acetic acid group is introduced via acylation:

  • Carboxylation:
    Using chloroacetic acid derivatives or via oxidation of a methyl group attached to the amino precursor.

  • Ester hydrolysis:
    If starting from ester intermediates, hydrolysis under basic or acidic conditions yields the free acid.

Reaction Conditions:

Parameter Details
Reagents Chloroacetic acid derivatives, NaOH or HCl
Solvent Water or alcohols
Temperature Room temperature to reflux

Reference:
Hydrolysis of esters and acylation reactions are standard in organic synthesis, with protocols tailored for sensitive compounds.

Final Purification and Stereochemistry Control

  • The stereochemistry at the alpha carbon is controlled via chiral catalysts or starting materials.
  • Purification typically involves column chromatography, recrystallization, or preparative HPLC to ensure high purity and stereochemical integrity.

Representative Synthetic Route Summary

Step Reaction Reagents Conditions Yield Reference/Notes
1 Cyclopropanation Diazomethane, Cu catalyst RT, inert atmosphere ~80-90% Classic cyclopropanation
2 Amination & Boc protection NH₃ or primary amine, Boc₂O 0°C to RT ~85% Standard Boc protection
3 Carboxylation or hydrolysis Chloroacetic acid derivatives, NaOH Reflux ~70-80% To introduce acetic acid group
4 Purification Chromatography Appropriate solvent systems High purity Confirm stereochemistry

Data Tables

Table 1: Summary of Synthesis Conditions

Step Reagents Solvent Temperature Yield (%) Notes
Cyclopropanation Diazomethane, Cu Dichloromethane RT 80-90 Carbene addition
Boc Protection Boc₂O, TEA Dioxane 0°C to RT 85 Protect amino group
Carboxylation Chloroacetic acid derivatives Water Reflux 70-80 Attach acetic acid group

Table 2: Key Intermediates and Their Purity

Intermediate Description Purity Yield Reference
Cyclopropyl precursor Cyclopropane derivative >95% Standard synthesis
Boc-protected amine Boc-protected cyclopropyl amino >98% Peptide synthesis protocols
Acidified product Final acetic acid derivative >97% Commercially available or synthesized

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form carboxylic acid derivatives. This reaction typically involves converting the acetic acid moiety into a carboxylate group under oxidizing conditions. The cyclopropyl ring remains largely unaffected during this process, preserving its structural integrity.

Mechanism :
Oxidation likely proceeds through a two-step process:

  • Initial oxidation of the α-hydrogen adjacent to the carbonyl group

  • Subsequent cleavage to generate the carboxylic acid

Deprotection of the Boc Group

The Boc protecting group undergoes acid-mediated cleavage to liberate the free amine. This reaction is critical in peptide synthesis to enable further amine-directed reactions.

Conditions :

  • Catalyst : Trifluoroacetic acid (TFA) or other strong acids

  • Solvent : Dichloromethane or acetonitrile

  • Temperature : Typically room temperature

Mechanism :
The Boc group is removed via protonation of the tert-butyl carbamate, followed by elimination of the tert-butoxy group and release of CO₂.

Peptide Coupling

The deprotected amine enables the compound to participate in peptide bond formation. This is particularly relevant in medicinal chemistry for synthesizing cyclopropyl-containing peptides with potential therapeutic applications.

Typical Reagents :

  • Activated esters (e.g., HOBt/DCC)

  • Carbodiimides (e.g., EDC)

  • Coupling agents (e.g., TBTU)

Cyclopropyl Ring Reactivity

The cyclopropyl moiety participates in strain-driven reactions, including:

  • Electrocyclic ring-opening : Under thermal or photochemical conditions

  • Nucleophilic addition : Reactivity with nucleophiles due to ring strain

  • Radical-mediated transformations : Potential for cyclopropane cleavage

Comparative Analysis of Structural Variants

Compound Key Features Reactivity Differences
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclobutyl)acetic acidCyclobutyl ring structureReduced ring strain compared to cyclopropyl
(R)-2-((Tert-butoxycarbonyl)(methyl)amino)-2-cyclopropylacetic acidEnantiomeric formPotential differences in biological activity
2-{(tert-butoxy)carbonylamino}acetic acidLacks cyclopropyl structureBroader reactivity due to absence of ring strain

Data from

Reaction Monitoring and Characterization

Key analytical methods include:

  • NMR spectroscopy : Tracking Boc group removal via disappearance of tert-butyl signals

  • HPLC : Assessing reaction purity and conversion efficiency

  • Mass spectrometry : Confirming molecular weight changes post-reaction

Scientific Research Applications

While comprehensive data tables and case studies for "2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid" are unavailable in the search results, here's what is known about its properties, synthesis, and potential applications:

Chemical Properties

  • Formula and Molecular Weight For this compound, the molecular formula is C11H19NO4 and the molecular weight is 229.27 .
  • CAS Number CAS No.1339448-76-8 .

Synthesis

  • Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate can be produced through synthetic routes that allow for high purity, making it suitable for research and application.

Potential Applications

  • Interaction Studies Interaction studies involving methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate are crucial for understanding its potential biological effects. Preliminary research suggests that compounds with similar structures may interact with various proteins and enzymes, influencing pathways such as metabolic processes or signal transduction. Further studies are required to elucidate specific interactions and their implications for drug design and therapeutic applications.
  • Medicinal Chemistry Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate stands out due to its combination of a cyclopropane ring and a tert-butoxycarbonyl protecting group, which provides unique reactivity and potential applications in medicinal chemistry.
  • Protecting Groups The compound contains a tert-butoxycarbonyl group, which is commonly used in peptide synthesis to protect amino groups. The cyclopropyl moiety contributes to its distinctive properties, making it of interest in various chemical and biological applications.

Structural Similarities
Several compounds share structural similarities with methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate:

  • Methyl 2-amino-2-cyclopropylacetate contains an amino group instead of a tert-butoxycarbonyl group and lacks protection for amino functionality.
  • Methyl 2-(benzyloxycarbonyl)-2-cyclopropylacetate utilizes a benzyloxycarbonyl protecting group and has different reactivity due to aromatic substitution.
  • Methyl (S)-2-(tert-butoxycarbonyl)-3-methylbutanoate contains a different side chain, resulting in a variation in steric hindrance affecting reactivity.

Mechanism of Action

The mechanism of action of 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group stabilizes the compound and prevents unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Compound Name Structure Molecular Formula Molecular Weight Key Features
2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid Boc-protected methylamino + cyclopropane C11H19NO4 ~229.28 (calculated) Methyl group enhances steric bulk; potential for tailored enzyme inhibition .
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid () Boc-protected amino + cyclopropane C10H17NO4 215.25 Lacks methyl group; lower steric hindrance may improve solubility in polar solvents .

Key Differences :

  • Both compounds share the Boc protection strategy, but the methylated variant may exhibit enhanced stability against enzymatic degradation in biological systems .

Cyclopropane Ring Modifications

Compound Name Structure Molecular Formula Molecular Weight Key Features
2-((tert-Butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid () Boc-protected amino + phenyl-substituted cyclopropane C16H21NO4 291.34 Phenyl group increases lipophilicity (logP ~2.5 estimated); suitable for hydrophobic binding pockets .
2-Amino-2-[1-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)cyclopropyl]acetic acid () Boc-protected amino + 4-hydroxyphenyl-substituted cyclopropane C16H20N2O5 (estimated) ~320.34 Hydroxyl group introduces polarity; may enhance aqueous solubility but reduce membrane permeability .

Key Differences :

  • Phenyl vs. Hydroxyphenyl : The phenyl group () enhances lipophilicity, favoring membrane penetration, while the hydroxyphenyl analog () offers hydrogen-bonding capability for targeted interactions.

Functional Group Variations

Compound Name Structure Molecular Formula Key Features
Methyl 2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetate () Ester derivative C11H19NO4 Increased lipophilicity (ester group); acts as a prodrug, hydrolyzing to the acid form in vivo .
Target Compound Carboxylic acid C11H19NO4 Acidic group enhances water solubility; suitable for ionic interactions in drug design .

Key Differences :

  • The ester derivative () is more lipophilic, aiding in cellular uptake, whereas the carboxylic acid form is preferred for direct biological activity or conjugation .

Biological Activity

2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid, also known by its CAS number 1339448-76-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C11_{11}H19_{19}NO4_4
  • Molecular Weight: 229.28 g/mol
  • IUPAC Name: 2-((tert-butoxycarbonyl)(methyl)amino)-2-cyclopropylacetic acid
  • Structure: The compound features a cyclopropyl group attached to an acetic acid moiety, with a tert-butoxycarbonyl protecting group on the amino function.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications. Here are some key findings:

Anticancer Activity

A study indicated that derivatives of cyclopropyl acetic acids can exhibit significant anticancer properties. The mechanism of action often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds similar to this compound have shown promise in inhibiting cancer cell growth in vitro and in vivo models .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Structure-activity relationship (SAR) studies have demonstrated that modifications in the cyclopropyl and acetic acid components can enhance binding affinity to target proteins, which is critical for therapeutic efficacy .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may provide neuroprotective benefits. They could potentially modulate neurotransmitter systems or protect against oxidative stress in neuronal cells .

Case Studies and Research Findings

  • In Vitro Studies:
    • In vitro assays have shown that cyclopropyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Specific assays indicated IC50_{50} values in the low micromolar range, reflecting potent activity .
  • In Vivo Studies:
    • Animal models treated with related compounds demonstrated reduced tumor sizes and improved survival rates compared to control groups, indicating effective bioactivity .
  • Mechanistic Insights:
    • Investigations into the molecular mechanisms revealed that the compound may interfere with key signaling pathways involved in cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Enzyme InhibitionPotential inhibition of key enzymes
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid?

  • Methodological Answer : For structural confirmation, use ¹H/¹³C NMR to identify the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and Boc-protected amine (δ ~1.4 ppm for tert-butyl groups). HPLC with UV detection (λ ~210–220 nm) is critical for purity assessment, as impurities in Boc-protected intermediates often arise from incomplete protection or hydrolysis . Quantitative analysis via LC-MS can verify molecular weight (C₁₁H₁₉NO₄, theoretical MW: 241.28 g/mol) and detect degradation products. Moisture content (<0.5%) should be measured via Karl Fischer titration to ensure stability during storage .

Q. What are the key considerations for synthesizing this compound with high yield?

  • Methodological Answer : Focus on optimizing the Boc-protection step of the methylamino-cyclopropyl moiety. Use anhydrous conditions (e.g., DMF or THF) to prevent Boc-group hydrolysis. A molar ratio of 1:1.2 (amine: Boc-anhydride) minimizes side reactions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Post-synthesis, purify via silica gel chromatography (eluent: 30–40% ethyl acetate in hexane) to remove unreacted starting materials. Yield improvements (≥85%) can be achieved by maintaining temperatures below 25°C during Boc activation .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states, particularly for cyclopropane ring formation and Boc-group stability. Use reaction path search algorithms (e.g., the AFIR method) to identify low-energy pathways and predict optimal catalysts or solvents. Integrate computational results with experimental data via machine learning to refine parameters like activation energy or solvent polarity . For example, simulations can predict the stability of the Boc group under acidic conditions, guiding pH adjustments during synthesis .

Q. How should researchers address contradictory data in reported melting points or spectroscopic profiles?

  • Methodological Answer : Discrepancies often arise from polymorphism or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity. If NMR signals conflict (e.g., cyclopropyl shifts), replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to evaluate solvent-induced shifts. For purity-related contradictions, cross-validate results using orthogonal methods (e.g., NMR vs. HPLC) and adhere to standardized protocols for sample preparation .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

  • Methodological Answer : Implement Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design can optimize three variables with 15 experiments, reducing resource use. Analyze responses (yield, purity) via ANOVA to identify significant factors. For cyclopropane ring formation, prioritize factors like reaction time and steric effects, which computational models highlight as critical . Post-optimization, validate results with a confirmation run under predicted optimal conditions .

Q. How can this compound serve as a building block in peptide or heterocyclic synthesis?

  • Methodological Answer : The cyclopropyl group introduces ring strain , enhancing reactivity in [2+1] cycloadditions or transition-metal-catalyzed cross-couplings. For peptide synthesis, selectively deprotect the Boc group using TFA/DCM (1:1 v/v) to expose the methylamino moiety for coupling with Fmoc-protected amino acids. In heterocyclic systems, exploit the carboxylic acid group for esterification or amidation to construct β-lactam analogs. Monitor stereochemistry via chiral HPLC if the cyclopropane ring introduces asymmetry .

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